Chaetocin vs. Chetomin and Gliotoxin: Thioredoxin Reductase Inhibition IC50 Comparison
Chaetocin inhibits thioredoxin reductase (TrxR)-catalyzed reduction of thioredoxin with an IC50 of 4 μM. While chetomin and gliotoxin also inhibit this reaction, the structurally related compounds S-methyl chaetocin and verruculogen, which lack intact bridged disulfide bonds, show no inhibition [1]. This establishes that the intact disulfide 'warhead' is essential for TrxR inhibitory activity and differentiates chaetocin from reduced or methylated ETP derivatives.
| Evidence Dimension | IC50 for inhibition of thioredoxin reduction by thioredoxin reductase |
|---|---|
| Target Compound Data | 4 μM |
| Comparator Or Baseline | Chetomin and gliotoxin (both active, quantitative IC50 values not reported in this study); S-methyl chaetocin and verruculogen (no inhibition) |
| Quantified Difference | Qualitative: active vs. inactive based on disulfide integrity |
| Conditions | Cell-free assay measuring redox cycling of thioredoxin by thioredoxin reductase; assessed at 5 min reaction times via densitometry of thioredoxin gel bands |
Why This Matters
Users requiring TrxR inhibition as a primary endpoint must verify intact disulfide functionality; reduced or methylated ETP derivatives will not recapitulate this activity.
- [1] Tibodeau JD, Benson LM, Isham CR, Owen WG, Bible KC. The Anticancer Agent Chaetocin Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase. Antioxidants & Redox Signaling. 2009;11(5):1097-1106. View Source
